

N-(Piperidin-4-yl)pyrimidin-2-amine molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N-(Piperidin-4-yl)pyrimidin-2-amine*

Cat. No.: *B1319067*

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Technical Guide: N-(Piperidin-4-yl)pyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential biological relevance of **N-(Piperidin-4-yl)pyrimidin-2-amine**. This compound is a heterocyclic amine that incorporates both a pyrimidine and a piperidine scaffold, structural motifs prevalent in medicinal chemistry.

Core Molecular Data

The fundamental molecular properties of **N-(Piperidin-4-yl)pyrimidin-2-amine** and its common salt form are summarized below.

Property	Value (Free Base)	Value (Hydrochloride Salt)	Reference
Molecular Formula	C ₉ H ₁₄ N ₄	C ₉ H ₁₅ ClN ₄	[1]
Molecular Weight	178.24 g/mol	214.70 g/mol	[1]
Exact Mass	178.121841 u	214.6952 u	[1][2]
CAS Number	69385-85-9	950649-10-2	[2][3]

Synthesis and Characterization

While a specific, detailed protocol for the synthesis of **N-(Piperidin-4-yl)pyrimidin-2-amine** is not readily available in peer-reviewed literature, a representative procedure can be adapted from established methods for the synthesis of N-substituted 2-aminopyrimidines. The most common approach involves the nucleophilic aromatic substitution of a leaving group on the pyrimidine ring with the amine from the piperidine ring.

Representative Synthetic Protocol: Nucleophilic Aromatic Substitution

This protocol outlines the synthesis of **N-(Piperidin-4-yl)pyrimidin-2-amine** from 2-chloropyrimidine and 4-aminopiperidine.

Materials:

- 2-chloropyrimidine
- 4-aminopiperidine
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile)
- Saturated aqueous sodium bicarbonate solution

- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware for organic synthesis
- Magnetic stirrer and heating mantle
- Rotary evaporator
- Thin-layer chromatography (TLC) apparatus

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminopiperidine (1.0 equivalent) in the chosen anhydrous solvent.
- Add a base such as triethylamine (1.2 equivalents) to the solution.
- To this stirring mixture, add a solution of 2-chloropyrimidine (1.0 equivalent) in the same anhydrous solvent dropwise at room temperature.
- After the addition is complete, heat the reaction mixture to a temperature between 60-80°C and monitor the reaction progress using TLC.
- Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
- If a precipitate forms, it can be filtered and washed. Otherwise, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel to yield pure **N-(Piperidin-4-yl)pyrimidin-2-amine**.

Analytical Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- **¹H NMR Analysis:** Acquire the proton NMR spectrum to confirm the presence of signals corresponding to the pyrimidine and piperidine protons, noting their chemical shifts, multiplicities, and integrations.
- **¹³C NMR Analysis:** Acquire the carbon NMR spectrum to identify the number of unique carbon environments, which should be consistent with the proposed structure.

Mass Spectrometry (MS):

- **Sample Preparation:** Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
- **Analysis:** Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI).
- **Data Interpretation:** Determine the molecular weight by observing the [M+H]⁺ ion in the mass spectrum. High-resolution mass spectrometry can be used to confirm the elemental composition.

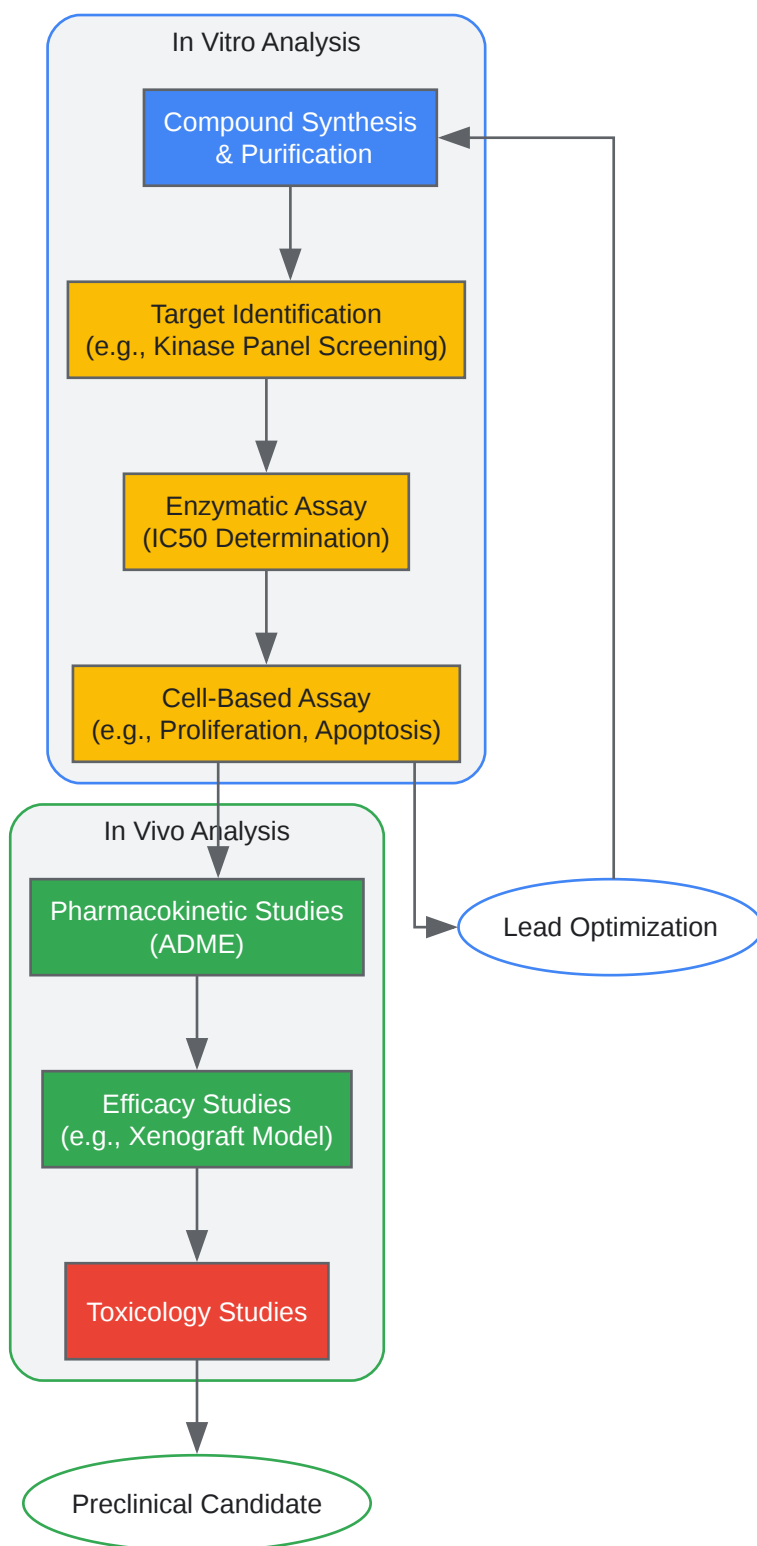
Potential Biological Activity and Signaling Pathways

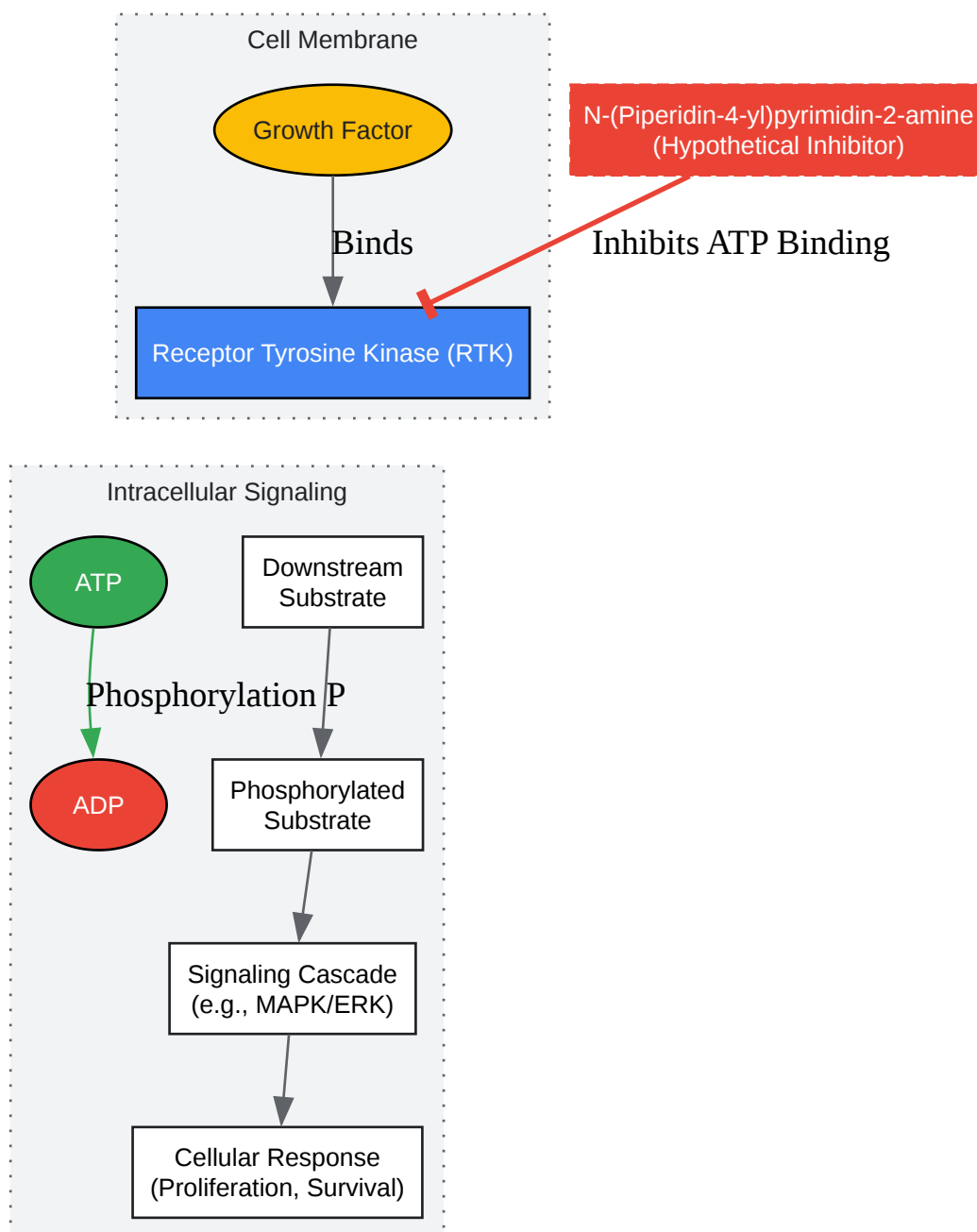
Derivatives of 2-aminopyrimidine are known to exhibit a wide range of biological activities, often acting as kinase inhibitors. For instance, various substituted piperidinyl-aminopyrimidines have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and as non-nucleoside inhibitors of HIV-1 reverse transcriptase.^{[4][5]}

The general mechanism for kinase inhibition by such compounds involves binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

Logical Workflow for Investigating Biological Activity

The following diagram illustrates a typical workflow for assessing the biological activity of a novel compound like **N-(Piperidin-4-yl)pyrimidin-2-amine**.





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- To cite this document: BenchChem. [N-(Piperidin-4-yl)pyrimidin-2-amine molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1319067#n-piperidin-4-yl-pyrimidin-2-amine-molecular-weight-and-formula]

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